molecular formula C20H21N5O5S B2781644 ethyl 4-{2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate CAS No. 1223836-94-9

ethyl 4-{2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate

Cat. No.: B2781644
CAS No.: 1223836-94-9
M. Wt: 443.48
InChI Key: JSQAKBVPPBBUJC-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core. This bicyclic system is substituted at position 2 with a morpholine ring, a nitrogen- and oxygen-containing heterocycle known to enhance solubility and modulate pharmacokinetic properties . The core is further functionalized at position 6 with an acetamido linker bridging to an ethyl benzoate group. Thiazolo-pyrimidine derivatives are pharmacologically significant, often exhibiting antimicrobial, anticancer, or kinase inhibitory activities .

Properties

IUPAC Name

ethyl 4-[[2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5S/c1-2-30-19(28)13-3-5-14(6-4-13)22-15(26)11-25-12-21-17-16(18(25)27)31-20(23-17)24-7-9-29-10-8-24/h3-6,12H,2,7-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQAKBVPPBBUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazolopyrimidine Core: The thiazolopyrimidine core can be synthesized by reacting 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF).

    Alkylation and Substitution: The thione intermediate is then alkylated at the sulfur atom using various alkyl halides in the presence of triethylamine (Et3N) in acetonitrile.

    Coupling with Benzoic Acid Derivative: The morpholino derivative is then coupled with ethyl 4-aminobenzoate using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and thiazolopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, in solvents like water or acetic acid.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols, in solvents like DMF or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolopyrimidine core is known to interact with nucleic acids and proteins, potentially inhibiting their function. The morpholine ring may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 4-{2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate can be contextualized by comparing it to analogous thiazolo-pyrimidine derivatives reported in the literature. Below is a detailed analysis:

Structural Analogues

Compound Name Core Structure Substituents Key Features Reference
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine - 2,4,6-Trimethoxybenzylidene
- Phenyl at C5
- Ethyl carboxylate at C6
Planar aromatic substituents enhance crystallinity; dihedral angle of 80.94° between fused rings .
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one Thiazolo[4,5-d]pyrimidine - Coumarin-derived substituent
- Thienopyrimidine extension
Extended π-conjugation; potential fluorescence properties .
Target Compound Thiazolo[4,5-d]pyrimidine - Morpholin-4-yl at C2
- Ethyl benzoate at C6 via acetamido linker
Morpholine enhances solubility; benzoate introduces aromatic stacking potential.

Pharmacological and Physicochemical Properties

  • Solubility : Morpholine’s polarity likely increases aqueous solubility relative to aromatic substituents (e.g., trimethoxybenzylidene or phenyl groups) .
  • Bioactivity : Thiazolo-pyrimidines with electron-rich substituents (e.g., coumarin in ) exhibit enhanced DNA intercalation or kinase inhibition . The target’s morpholine and benzoate groups may favor interactions with hydrophobic enzyme pockets.
  • Metabolic Stability : Ethyl esters (common in and the target compound) are prone to hydrolysis, whereas morpholine’s stability could prolong half-life .

Key Differentiators

  • The morpholin-4-yl group distinguishes the target compound from phenyl- or coumarin-substituted analogues, offering a balance of hydrophilicity and conformational flexibility.

Biological Activity

Ethyl 4-{2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory and antimicrobial activities, supported by relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a morpholine ring and a thiazolo-pyrimidine moiety. Its molecular formula is C20H24N4O5SC_{20}H_{24}N_4O_5S with a molecular weight of approximately 432.55 g/mol. The presence of these functional groups is significant in determining the compound's biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound.

  • Inhibition of COX Enzymes :
    • The compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. In vitro assays report an IC50 value comparable to that of celecoxib (IC50 = 0.04 ± 0.01 μmol), indicating strong anti-inflammatory properties .
  • Bioassays :
    • Bioassays such as carrageenan-induced paw edema and cotton pellet-induced granuloma in rats demonstrated that similar thiazolo-pyrimidine derivatives possess anti-inflammatory effects akin to indomethacin, with effective doses (ED50) around 9.17 μM .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated:

  • Inhibition of Bacterial Growth :
    • Studies have reported that derivatives with similar structures exhibit significant antimicrobial activity against various pathogens including E. coli and S. aureus. For instance, hybrid compounds showed enhanced potency against E. faecalis with a 16-fold increase in inhibitory activity compared to their precursors .
  • Biofilm Formation :
    • The compound has been evaluated for its ability to inhibit biofilm formation in Pseudomonas aeruginosa and E. coli. Results indicated that certain concentrations effectively reduced biofilm production .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Pro-inflammatory Cytokines : The compound may modulate the expression of pro-inflammatory cytokines through the inhibition of NF-kB signaling pathways.
  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis, contributing to their antimicrobial efficacy.

Case Study 1: Anti-inflammatory Efficacy

A study conducted on a series of thiazolo-pyrimidine derivatives demonstrated their efficacy in reducing inflammation in rat models. The compounds were administered at varying doses, and their effects were measured through paw edema and histological analysis of tissue samples.

CompoundED50 (μM)Reference
Compound A11.60
Compound B8.23
Compound C9.47

Case Study 2: Antimicrobial Potency

Another study focused on the antimicrobial activity of ethyl derivatives against resistant strains of bacteria. The results indicated significant inhibition zones for certain derivatives when tested against E. coli.

CompoundInhibition Zone (mm)Reference
H516
H312
H615

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